molecular formula C4H3N5O B13763543 4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one CAS No. 51141-43-6

4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one

Katalognummer: B13763543
CAS-Nummer: 51141-43-6
Molekulargewicht: 137.10 g/mol
InChI-Schlüssel: GFFFTBBLTXYUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one is a chemical compound with the molecular formula C4H3N5O and a molecular weight of 137.09952 g/mol. It is characterized by a bicyclic structure containing multiple nitrogen atoms, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Given its specialized nature, it is likely produced in small quantities for research purposes rather than large-scale industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s nitrogen-rich structure makes it a candidate for studying nitrogen metabolism and related biological processes.

    Industry: While not widely used in industry, it may have niche applications in the production of specialized chemicals.

Wirkmechanismus

The mechanism of action of 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one: This compound has an additional amino group, which may alter its chemical properties and reactivity.

    2-methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene: The presence of a methyl group and a different arrangement of double bonds distinguish this compound from 3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one.

Uniqueness

3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,5,8-trien-4-one is unique due to its specific bicyclic structure and the arrangement of nitrogen atoms. This structure imparts distinct chemical properties, making it valuable for specialized research applications.

Eigenschaften

CAS-Nummer

51141-43-6

Molekularformel

C4H3N5O

Molekulargewicht

137.10 g/mol

IUPAC-Name

4,7a-dihydrotriazolo[4,5-d]pyrimidin-5-one

InChI

InChI=1S/C4H3N5O/c10-4-5-1-2-3(6-4)8-9-7-2/h1-2H,(H,6,7,8,10)

InChI-Schlüssel

GFFFTBBLTXYUNU-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)NC2=NN=NC21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.